![molecular formula C21H25NO3 B4301166 3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B4301166.png)
3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids This compound features a complex structure with a tert-butylphenyl group and a methylbenzoyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the tert-butylphenyl group: Starting with tert-butylbenzene, a Friedel-Crafts alkylation reaction can introduce the tert-butyl group onto the benzene ring.
Introduction of the methylbenzoyl group: The methylbenzoyl group can be introduced through an acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Formation of the propanoic acid backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, such as esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be studied for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-tert-butylphenyl)-3-[(3-chlorobenzoyl)amino]propanoic acid: Similar structure with a chlorobenzoyl group instead of a methylbenzoyl group.
3-(4-tert-butylphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid: Similar structure with a nitrobenzoyl group.
Uniqueness
The uniqueness of 3-(4-Tert-butylphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-6-5-7-16(12-14)20(25)22-18(13-19(23)24)15-8-10-17(11-9-15)21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBTNKDPWXQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4301086.png)
![8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4301090.png)
![3-{[1,1'-BIPHENYL]-4-YL}-7,9-DIMETHYL-4-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B4301095.png)
![1-(3-METHYLPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE](/img/structure/B4301100.png)
![2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B4301105.png)
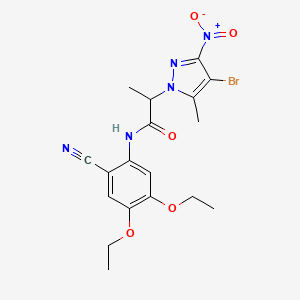
![2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4301122.png)
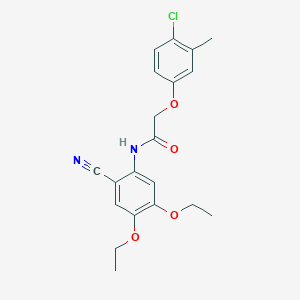
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4301128.png)
![3-{[(4-Chlorophenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B4301142.png)
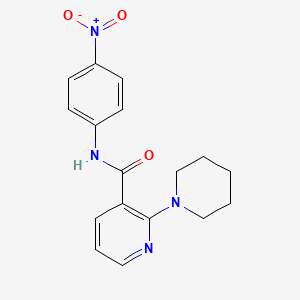
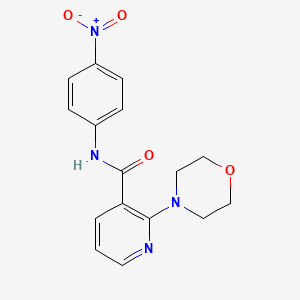
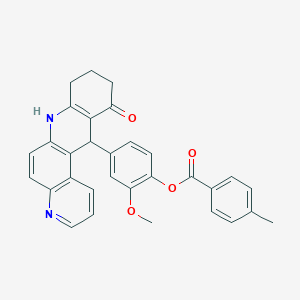
![ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE](/img/structure/B4301181.png)
